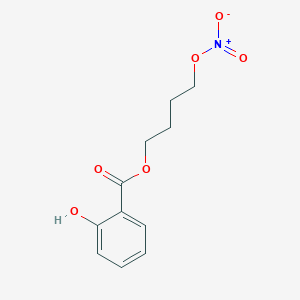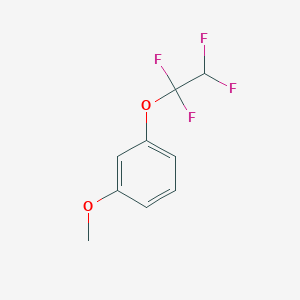![molecular formula C22H29IOSi B14257621 Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane CAS No. 371172-65-5](/img/structure/B14257621.png)
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is a chemical compound with the molecular formula C22H29IOSi It is characterized by the presence of a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane typically involves the reaction of tert-butyl-diphenylsilyl chloride with 6-iodohex-5-en-1-ol. The reaction is carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane. The reaction proceeds via the formation of a silyl ether linkage between the diphenylsilane and the iodohexenyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodohexenyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The double bond in the hexenyl chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond in the hexenyl chain is targeted by oxidizing agents, leading to the formation of epoxides or diols. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl[(6-iodohex-4-en-1-yl)oxy]diphenylsilane: Similar structure but with a different position of the double bond.
Tert-butyl[(6-bromohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a bromine atom instead of iodine.
Tert-butyl[(6-chlorohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. The combination of the tert-butyl group and the diphenylsilane moiety also imparts specific steric and electronic properties that can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
371172-65-5 |
|---|---|
Molekularformel |
C22H29IOSi |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
tert-butyl-(6-iodohex-5-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-12,14-18H,4-5,13,19H2,1-3H3 |
InChI-Schlüssel |
XOHXJDISOMCKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


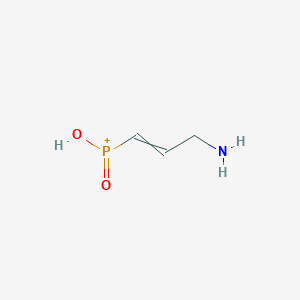
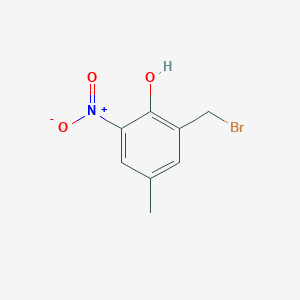
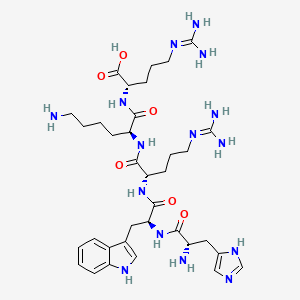
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
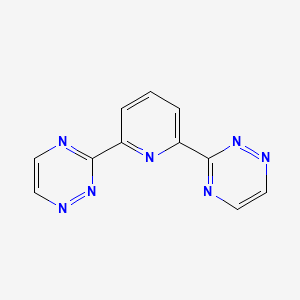
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
